

"application of Methyl p-methoxyhydrocinnamate in flavor and fragrance research"

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Compound of Interest

Compound Name: Methyl p-methoxyhydrocinnamate

Cat. No.: B096258

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Application of Methyl p-Methoxyhydrocinnamate in Flavor and Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is an aromatic ester that has garnered interest in the fields of flavor and fragrance research. Its pleasant aromatic profile suggests potential applications in a variety of consumer products. This document provides a comprehensive overview of its sensory properties, potential applications, and detailed protocols for its evaluation and utilization in research and development settings. While it is found naturally in some plants, such as Piper lolot and Piper sarmentosum, and can be extracted from the liquid culture of the blue stain fungus Ophiostoma crassioaginata, synthetic routes are also available for its production.^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl p-methoxyhydrocinnamate** is presented below. This data is essential for its handling, formulation, and analysis.

Property	Value	Reference
Synonyms	Methyl 3-(4-methoxyphenyl)propanoate, Methyl p-methoxyphenylpropionate	
CAS Number	15823-04-8	
Molecular Formula	C ₁₁ H ₁₄ O ₃	[3]
Molecular Weight	194.23 g/mol	[3]
Appearance	Off-white to white solid/crystals	[4][5]
Melting Point	36-41 °C	[4][5]
Boiling Point	120 °C	[5]
Flash Point	>110 °C (>230 °F) - closed cup	[5]

Olfactory and Gustatory Profile

While specific quantitative data for the odor and flavor threshold of **Methyl p-methoxyhydrocinnamate** is not extensively documented in publicly available literature, its chemical structure, being related to known flavor and fragrance compounds like methyl cinnamate and methyl hydrocinnamate, suggests a profile with sweet, fruity, and balsamic notes.[6][7][8]

General Sensory Descriptors (Anticipated):

- Aroma: Sweet, slightly spicy, balsamic, with potential fruity and floral undertones.
- Flavor: Sweet, fruity, with a mild spicy character.

To precisely determine its sensory characteristics, rigorous experimental evaluation is necessary. The following sections provide detailed protocols for such evaluations.

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of Methyl p-Methoxyhydrocinnamate

This protocol outlines the methodology for conducting a sensory panel to characterize the odor and flavor profile of **Methyl p-methoxyhydrocinnamate**.

1. Panelist Selection and Training:

- Recruit 10-15 panelists with prior experience in sensory evaluation of flavors and fragrances.
- Conduct screening tests to assess their ability to detect and describe basic tastes and aromas.
- Train panelists on the specific terminology to be used for describing the sensory attributes of the target compound.

2. Sample Preparation:

- Prepare a series of dilutions of **Methyl p-methoxyhydrocinnamate** in an appropriate solvent. For odor evaluation, use a neutral solvent like dipropylene glycol. For flavor evaluation, use a neutral medium such as a 5% sucrose solution in deionized water.
- Concentrations should range from below the anticipated detection threshold to a level where the characteristics are clearly perceptible.

3. Evaluation Procedure:

- Odor Evaluation:
 - Present samples on fragrance blotters.
 - Panelists will evaluate the odor intensity and describe the aromatic character at different time intervals (top, middle, and base notes).
- Flavor Evaluation:
 - Provide panelists with the prepared solutions in coded, opaque cups.
 - Instruct panelists to taste and expectorate.
 - Panelists will rate the intensity of different flavor attributes (sweet, fruity, spicy, etc.) and provide descriptive comments.

4. Data Analysis:

- Collect and analyze the data to generate a sensory profile, including an aroma and flavor wheel.

- Determine the odor and flavor detection thresholds using appropriate statistical methods (e.g., ASTM E679).

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique to identify the specific odor-active compounds in a sample.

1. Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
- The GC effluent is split between the MS detector and the sniffing port.

2. Sample Preparation:

- Prepare a solution of **Methyl p-methoxyhydrocinnamate** in a volatile solvent (e.g., ethanol or dichloromethane).

3. GC-MS-O Conditions:

- Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-Wax).
- Injector: Split/splitless injector, with an appropriate injection volume and temperature.
- Oven Program: A temperature ramp designed to achieve good separation of volatile compounds.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Operated in electron ionization (EI) mode, scanning a suitable mass range.
- Olfactometry Port: Maintained at a temperature sufficient to prevent condensation of the analytes. A supply of humidified air is provided to the sniffing port to prevent nasal dehydration.

4. Olfactory Evaluation:

- A trained analyst sniffs the effluent from the olfactometry port and records the retention time and a description of any detected odor.
- Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample to determine the Flavor Dilution (FD) factor for the odorant.

5. Data Analysis:

- Correlate the retention times of the detected odors with the peaks in the chromatogram to identify the responsible compounds.
- The MS data is used to confirm the identity of the compounds.

Application in Flavor and Fragrance Formulations

Methyl p-methoxyhydrocinnamate can be a versatile ingredient in both flavor and fragrance compositions.

Flavor Applications:

Based on its anticipated sweet and fruity profile, it can be used to:

- Enhance fruit flavors, particularly berry and cherry profiles in beverages, baked goods, and confectionery.
- Add a sweet, balsamic note to vanilla and honey flavors.
- Provide a subtle spicy complexity to savory sauces and marinades.

Example Flavor Accord: "Spiced Berry"

Ingredient	Parts by Weight
Ethyl Acetate	20
Isoamyl Acetate	15
Ethyl Butyrate	10
Raspberry Ketone	5
Vanillin	3
Methyl p-Methoxyhydrocinnamate	2
Cinnamic Aldehyde	1
Ethanol (food grade)	44

Fragrance Applications:

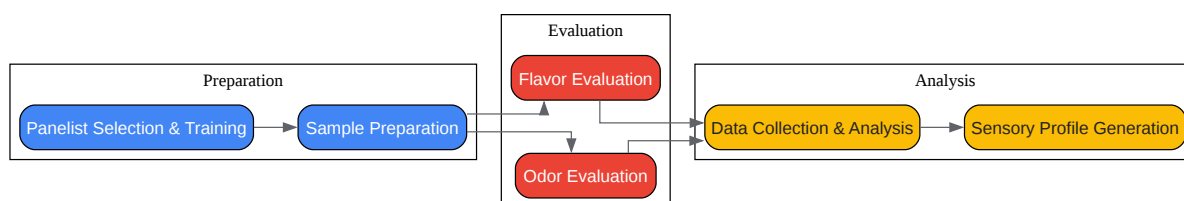
In perfumery, its sweet and balsamic character can be utilized to:

- Add warmth and sweetness to oriental and gourmand fragrances.
- Provide a fruity lift to floral and citrus compositions.
- Act as a blender and fixative for other fragrance ingredients.

Example Fragrance Accord: "Warm Amber Gourmand"

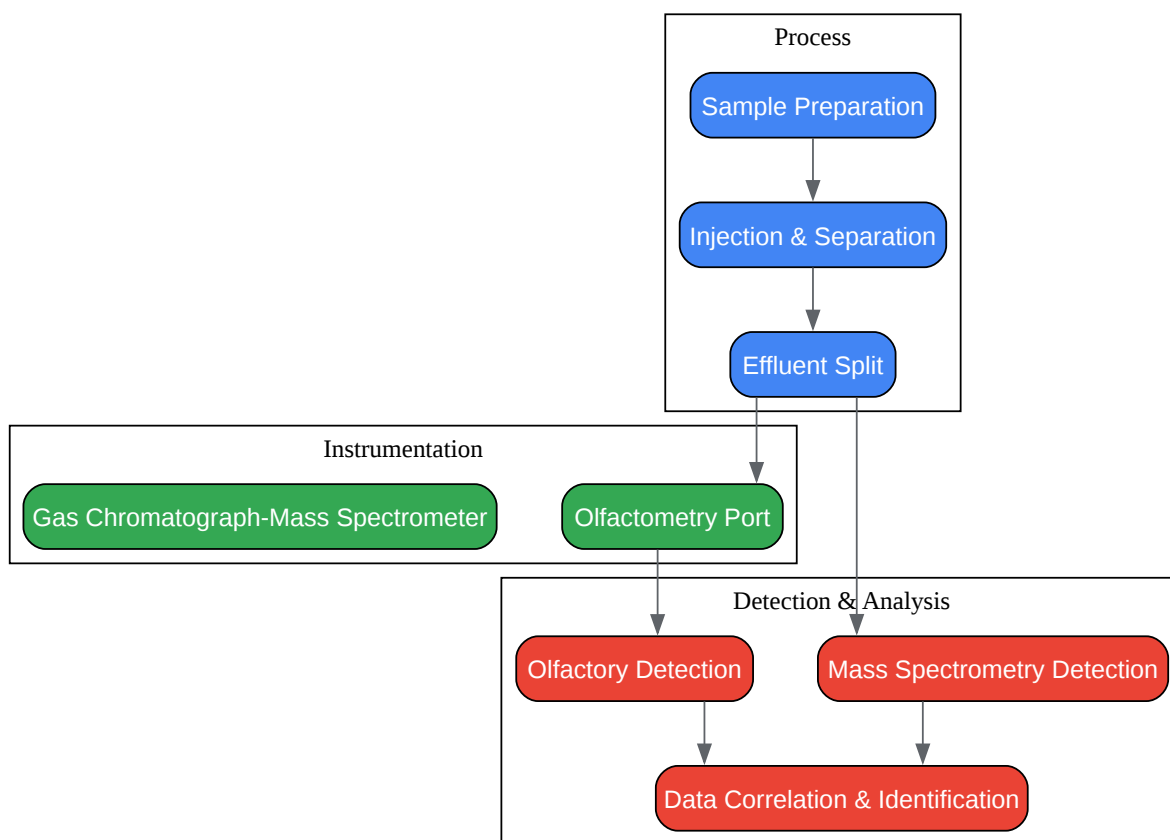
Ingredient	Parts by Weight
Vanillin	25
Coumarin	15
Labdanum Absolute	10
Benzoin Resinoid	10
Methyl p-Methoxyhydrocinnamate	8
Ethyl Maltol	5
Sandalwood Oil	5
Bergamot Oil	22

Visualizations



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Caption: Workflow for Sensory Panel Evaluation.



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Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Conclusion

Methyl p-methoxyhydrocinnamate presents an interesting profile for the flavor and fragrance industry. Its anticipated sweet, fruity, and balsamic characteristics make it a candidate for a wide range of applications. The detailed protocols provided herein offer a framework for researchers and developers to thoroughly evaluate its sensory properties and effectively incorporate it into novel and appealing consumer products. Further research to determine its precise odor and flavor thresholds will be invaluable for its optimized application.

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